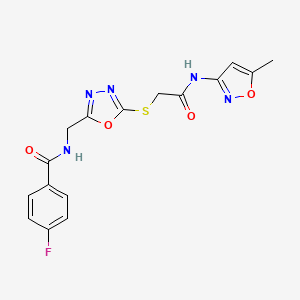

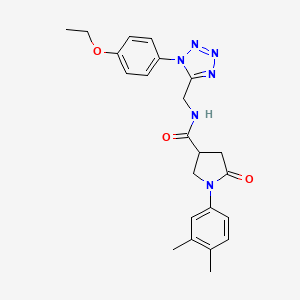

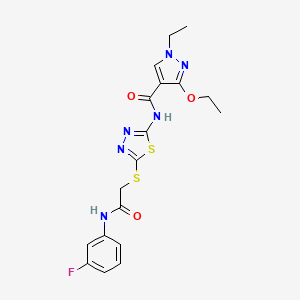

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Bromo-4-nitrophenoxy)acetic acid” is a compound that has a similar structure . It has a CAS Number of 25300-00-9 and a molecular weight of 276.04 .

Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-nitrophenoxy)-N,N-dimethylacetamide” is available . This compound has a molecular formula of C10H11BrN2O4 and an average mass of 303.109 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran” are available. This compound has a molecular weight of 302.12 g/mol.

Applications De Recherche Scientifique

Novel p-Nitrophenol Degradation Gene Cluster from Rhodococcus opacus

The study by Kitagawa et al. (2004) uncovered a novel gene cluster in Rhodococcus opacus SAO101 responsible for degrading p-Nitrophenol (4-NP), an environmental contaminant. This finding is significant for bioremediation efforts targeting nitrophenol pollutants. The identified genes are involved in converting 4-NP into less harmful substances, showcasing a potential application in environmental cleanup and pollution management Kitagawa, W., Kimura, N., & Kamagata, Y. (2004).

Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives

Rani et al. (2016) synthesized novel acetamide derivatives, demonstrating potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups at the phenoxy nucleus was crucial for these activities. This research suggests the application of such compounds in developing new therapeutic agents for treating various diseases Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016).

Two-pore-domain K+ Channels as a Target for Anesthetic Gases

Gruss et al. (2004) identified that the two-pore-domain K+ channels are a novel target for anesthetic gases such as xenon, nitrous oxide, and cyclopropane. This discovery expands our understanding of the molecular mechanisms underlying anesthesia, potentially leading to the development of safer and more effective anesthetic agents Gruss, M., Bushell, T., Bright, D., Lieb, W. R., Mathie, A., & Franks, N. (2004).

Synthesis and Carbonic Anhydrase Isoenzymes Inhibition

Boztaş et al. (2015) explored the inhibition of carbonic anhydrase isoenzymes by cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties. These compounds exhibited excellent inhibitory effects, suggesting their potential use in developing drugs to treat conditions associated with altered carbonic anhydrase activity Boztaş, M., Çetinkaya, Y., Topal, M., Gülçin, İ., Menzek, A., Şahin, E., Tanc, M., & Supuran, C. (2015).

Photocatalytic Degradation of Paracetamol

Jallouli et al. (2017) investigated the photocatalytic degradation of paracetamol using TiO2 nanoparticles under UV and sunlight irradiation. This research has implications for environmental science, particularly in developing efficient methods to remove pharmaceutical contaminants from water sources Jallouli, N., Elghniji, K., Trabelsi, H., & Ksibi, M. (2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTLZCDYILIEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B2756148.png)

![7-Fluoro-2-methyl-3-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2756158.png)

![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)